molecular formula C16H19P B14343555 Phosphine, bis(2-phenylethyl)- CAS No. 93017-30-2

Phosphine, bis(2-phenylethyl)-

Cat. No.: B14343555
CAS No.: 93017-30-2
M. Wt: 242.29 g/mol
InChI Key: YWDPXUHMMMGLPC-UHFFFAOYSA-N
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Description

Phosphine, bis(2-phenylethyl)- is an organophosphorus compound characterized by the presence of two phenylethyl groups attached to a phosphine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphine, bis(2-phenylethyl)- can be synthesized through the reaction of 2-phenylethylmagnesium bromide with chlorophosphine. The reaction typically proceeds under an inert atmosphere to prevent oxidation and is carried out in an anhydrous solvent such as tetrahydrofuran. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of phosphine, bis(2-phenylethyl)- involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction is monitored using spectroscopic techniques to ensure the complete conversion of reactants to the desired product .

Chemical Reactions Analysis

Types of Reactions: Phosphine, bis(2-phenylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phosphine, bis(2-phenylethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of phosphine, bis(2-phenylethyl)- involves its ability to donate electron density through the phosphorus atom. This property allows it to form stable complexes with transition metals, facilitating various catalytic processes. The molecular targets include metal centers in catalytic systems, where it acts as a ligand to enhance the reactivity and selectivity of the catalyst .

Comparison with Similar Compounds

  • Phosphine, bis(2-phenylpropyl)-
  • Phosphine, bis(2-phenylethyl) oxide

Comparison: Phosphine, bis(2-phenylethyl)- is unique due to its specific phenylethyl groups, which provide distinct steric and electronic properties compared to other similar compounds. For instance, the presence of phenylethyl groups can influence the compound’s reactivity and its ability to form stable complexes with metals .

Properties

CAS No.

93017-30-2

Molecular Formula

C16H19P

Molecular Weight

242.29 g/mol

IUPAC Name

bis(2-phenylethyl)phosphane

InChI

InChI=1S/C16H19P/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16/h1-10,17H,11-14H2

InChI Key

YWDPXUHMMMGLPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCPCCC2=CC=CC=C2

Origin of Product

United States

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